molecular formula C14H8F4O3 B1440901 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1178720-03-0

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No. B1440901
M. Wt: 300.2 g/mol
InChI Key: DXQMHEDXKLQLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular formula of C8H4F4O2 and an average mass of 208.110 Da . It is a synthetic building block that can be easily attached to molecular scaffolds through condensation reactions .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid consists of a benzoic acid core with fluorine and trifluoromethyl substituents at the 2- and 4-positions . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid has a molecular weight of 208.1098 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Metabolism Studies

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid and related compounds have been studied for their metabolic profiles in rats. The study revealed that phase II glucuronidation or glycine conjugation reactions predominantly dominated the metabolism of these compounds. This research gives insight into the drug-metabolizing enzyme active sites and provides information on the basic mechanisms of benzoate metabolism (Ghauri et al., 1992).

Fluorescence Probe Development

The compound has been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS). These probes are significant tools in biological and chemical applications, allowing for the visualization of reactive species in stimulated neutrophils (Setsukinai et al., 2003).

Liquid Crystal Research

Research in liquid crystals has explored the mesomorphic properties of compounds related to 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid. These studies focus on the phase transition temperatures and enthalpies of transition, contributing to the understanding of the stability and formation of various liquid crystal phases (Dabrowski et al., 1995).

Photostability and UV Reactivity Studies

Studies have also been conducted on the photostability and UV reactivity of fluorinated liquid crystals related to this compound. These studies provide insights into enhancing UV stability while maintaining conductivity, which is crucial for applications in materials science (Praveen & Ojha, 2012).

Computational Analysis of Molecular Ordering

Computational analysis of the molecular ordering of nematic and smectic mesogens related to this compound has been performed. This research helps in understanding the molecular interactions and ordering in liquid crystal phases, which is vital for designing new liquid crystal materials (Ojha & Pisipati, 2003).

Safety And Hazards

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQMHEDXKLQLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681230
Record name 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1178720-03-0
Record name 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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